molecular formula C18H12B3N3O9 B13347164 Boroxin, tris(3-nitrophenyl)- CAS No. 220210-17-3

Boroxin, tris(3-nitrophenyl)-

Cat. No.: B13347164
CAS No.: 220210-17-3
M. Wt: 446.7 g/mol
InChI Key: CAMJLJORSAUJBC-UHFFFAOYSA-N
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Description

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of cyanuric chloride with 3-nitrophenylboronic acid under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of boron atoms in its structure, which imparts additional stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and as a versatile reagent in organic synthesis .

Properties

CAS No.

220210-17-3

Molecular Formula

C18H12B3N3O9

Molecular Weight

446.7 g/mol

IUPAC Name

2,4,6-tris(3-nitrophenyl)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C18H12B3N3O9/c25-22(26)16-7-1-4-13(10-16)19-31-20(14-5-2-8-17(11-14)23(27)28)33-21(32-19)15-6-3-9-18(12-15)24(29)30/h1-12H

InChI Key

CAMJLJORSAUJBC-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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